

# biperiden lactate clinical trial outcomes validation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biperiden Lactate

CAS No.: 7085-45-2

Cat. No.: S521356

[Get Quote](#)

## Clinical Trial Designs and Objectives

The search results detail two primary clinical trials investigating new therapeutic applications for biperiden. The table below summarizes their core objectives and statuses.

| Trial Focus                                  | Phase & Design                                                        | Primary Objective                                                                                                                    | Reported Status                              |
|----------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|
| Preventing Post-Traumatic Epilepsy (PTE) [1] | Phase III, Randomized, Double-blind, Placebo-controlled [1]           | Evaluate efficacy and safety of biperiden in preventing PTE after moderate or severe Traumatic Brain Injury (TBI) [1]                | Ongoing; results not posted [1]              |
| Cognitive Challenge Model [2]                | Phase I, Randomized, Double-blind, Placebo-controlled, Cross-over [2] | Characterize the pharmacodynamics (effects on memory/attention) and pharmacokinetics of IV biperiden in healthy elderly subjects [2] | Completed (Aug 2022); results not posted [2] |

## Detailed Experimental Protocols

The trials were designed with rigorous methodologies to ensure reliable and interpretable results.

- **Post-Traumatic Epilepsy Prevention Trial [1]:**
  - **Intervention:** Patients receive **5 mg of biperiden lactate** (or identical placebo) via intravenous infusion every 6 hours for 10 days.
  - **Participants:** 312 adults with moderate or severe Traumatic Brain Injury (TBI).
  - **Outcome Measures:** The primary outcome is the incidence of epilepsy over a **2-year follow-up period**. Safety is a key outcome, monitoring for severe adverse events. Secondary outcomes include quality of life, neuropsychological status, and EEG abnormalities.
- **Cognitive Challenge Model Trial [2]:**
  - **Intervention:** Healthy elderly subjects received **two single doses of IV biperiden lactate (1.3 mg and 2.6 mg)** and a placebo in a cross-over design.
  - **Primary Outcome Measure:** Effect on **sustained attention and visuomotor coordination** using an adaptive tracking test.
  - **Secondary Measures:** Included a battery of cognitive tests (Neurocart and Cogstate), pharmacokinetic profiling through blood samples, and standard safety measures (vital signs, ECG, lab tests).

## Mechanism of Action and Signaling Pathways

Biperiden is a selective antimuscarinic agent, and its therapeutic effects are linked to its action on specific muscarinic acetylcholine receptor (mAChR) subtypes [3] [4]. The diagram below illustrates the relevant signaling pathways.



[Click to download full resolution via product page](#)

Key interactions based on preclinical research include [3]:

- **Enhancement of D1 Pathway:** Biperiden enhances the anti-parkinsonian effect of L-DOPA and D1 receptor agonists. This is thought to occur through muscarinic M1/M4 receptor antagonism modulating the dopamine D1 receptor signaling pathway.
- **Antagonism of D2/D3 Pathway:** Conversely, biperiden can antagonize the effects of dopamine D2/D3 receptor agonists.

## Limitations and Future Data

The most significant current limitation is the absence of published outcome data.

- The **Phase III PTE prevention trial** is a large, state-funded study, but its results will not be available until after its completion and data analysis [1].
- The **Phase I trial** is completed, but no results have been posted in the clinical trial registry or found in the available literature [2]. The outcomes of interest for researchers—the specific quantitative effects on cognitive measures and the full pharmacokinetic profile—are not yet accessible.

For the most current information, you can monitor the clinical trial registries:

- **Post-Traumatic Epilepsy Prevention**: ClinicalTrials.gov identifier **NCT04945213** [1]
- **Cognitive Challenge Model**: ISRCTN registry identifier **ISRCTN91879618** [2]

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Biperiden for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]
2. ISRCTN91879618: The effects on the body and processing ... [isrctn.com]
3. Biperiden enhances L-DOPA methyl ester and dopamine D ... [pubmed.ncbi.nlm.nih.gov]
4. Drugs Interfering with Muscarinic Acetylcholine Receptors and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [biperiden lactate clinical trial outcomes validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521356#biperiden-lactate-clinical-trial-outcomes-validation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)